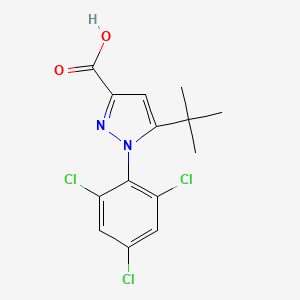

5-(tert-Butyl)-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carboxylic acid

Description

This compound features a pyrazole core substituted with a tert-butyl group at position 5, a 2,4,6-trichlorophenyl group at position 1, and a carboxylic acid at position 2. Its structure combines steric bulk (tert-butyl) with electron-withdrawing chlorine substituents, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name |

5-tert-butyl-1-(2,4,6-trichlorophenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl3N2O2/c1-14(2,3)11-6-10(13(20)21)18-19(11)12-8(16)4-7(15)5-9(12)17/h4-6H,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDFRPHHIPAFDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NN1C2=C(C=C(C=C2Cl)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Mediated Cyclization with Oxalyl Precursors

A foundational approach involves the reaction of 2,4,6-trichlorophenylhydrazine with cyclic oxalyl compounds. For example, Şener and Bildirici (2004) demonstrated that furandione (1) reacts with 2,4,6-trichlorophenylhydrazine to yield 1H-pyrazole-3-carboxylic acid derivatives. While their work focused on 4-benzoyl-5-phenyl analogs, the methodology is adaptable to tert-butyl substitution by modifying the starting diketone. Key steps include:

- Cyclocondensation : Heating furandione derivatives with 2,4,6-trichlorophenylhydrazine in acetic acid under reflux forms the pyrazole core.

- Functionalization : Subsequent acylation or alkylation introduces the tert-butyl group at position 5.

This method achieves moderate yields (50–70%) but requires precise control over stoichiometry to avoid side products like pyridazinones.

Regioselective Synthesis via Trichloromethyl Enones

Recent advancements by López-Reyes et al. (2023) highlight a regiocontrolled pathway using trichloromethyl enones. The strategy enables selective formation of 1,3- or 1,5-regioisomers by varying hydrazine derivatives:

- 1,3-Regioisomer : Arylhydrazine hydrochlorides in chloroform/methanol yield the 1,3-substituted pyrazole (37–97% yields).

- 1,5-Regioisomer : Free hydrazines in refluxing ethanol favor the 1,5-isomer (52–83% yields).

For the target compound, trichloromethyl enones serve as precursors to the carboxyalkyl group. Hydrolysis of the trichloromethyl intermediate under basic conditions (NaOH/MeOH) generates the carboxylic acid moiety, while tert-butyl introduction occurs via nucleophilic substitution or Grignard reactions.

Protection-Deprotection Strategies for tert-Butyl Group Installation

Boc-Protected Intermediates

The tert-butyl group is often introduced via tert-butoxycarbonyl (Boc) protection. As detailed in PMC9774939, ethyl 5-amino-1H-pyrazole-4-carboxylates (e.g., 51 , 53 ) are acylated with di-tert-butyl dicarbonate to form N-Boc derivatives (61 , 62 ). Hydrolysis with NaOH/MeOH yields carboxylic acids (63 , 64 ), which undergo amidation or esterification. Adapting this protocol:

- Boc Protection : React 5-amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carboxylate with Boc₂O in DMF.

- Hydrolysis : Convert the ester to carboxylic acid using LiOH or NaOH.

- Deprotection : Remove the Boc group under acidic conditions (HCl/dioxane) to reveal the tert-butyl amine, followed by re-alkylation if necessary.

Acid Chloride-Mediated Functionalization

Ester and Amide Derivatives

Patent EP0885889A2 outlines methods for preparing pyrazole-3-carboxylic acid esters and amides via acid chloride intermediates:

- Acid Chloride Formation : Treat 5-(tert-butyl)-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride.

- Esterification : React the acid chloride with tert-butanol in dichloromethane using triethylamine as a base.

- Amidation : Substitute tert-butanol with amines (e.g., benzylamine) to yield amide derivatives.

This approach achieves high purity (>95%) but requires anhydrous conditions to prevent hydrolysis.

Comparative Analysis of Synthetic Routes

Structural Characterization and Validation

NMR Spectroscopy :

X-ray Crystallography : Single-crystal analyses confirm the 1,3-substitution pattern and planarity of the pyrazole ring.

Challenges and Optimization Opportunities

- Regioselectivity : Competing 1,3- vs. 1,5-isomer formation necessitates careful hydrazine selection.

- Acid Sensitivity : The tert-butyl group may undergo cleavage under strong acidic conditions, requiring mild deprotection protocols.

- Purification : Silica gel chromatography is critical to separate regioisomers, with hexane/EtOAc (4:1) providing optimal resolution.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the trichlorophenyl group, potentially leading to the formation of partially or fully dechlorinated products.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Dechlorinated products of the trichlorophenyl group.

Substitution: Substituted derivatives with various functional groups replacing chlorine atoms.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5-(tert-Butyl)-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions that include the formation of the pyrazole ring followed by carboxylation. Characterization is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the compound.

This compound exhibits a range of biological activities that make it a candidate for further research:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it has been effective against both Gram-positive and Gram-negative bacteria at low concentrations, suggesting its potential as a lead compound for antibiotic development.

- Anti-inflammatory Effects : The compound has demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This inhibition leads to reduced production of pro-inflammatory mediators, indicating its potential use in treating inflammatory diseases.

- Anticancer Properties : Research involving cancer cell lines has revealed that this compound can induce apoptosis through activation of caspase pathways. This finding highlights its potential as an anticancer agent.

Applications in Medicinal Chemistry

Given its biological activities, this compound is being explored for various medicinal applications:

- Drug Development : The compound's ability to interact with specific biological targets makes it a candidate for developing new drugs aimed at treating infections or inflammatory conditions.

- Pharmacological Studies : Its diverse effects on cellular processes are being studied to understand its mechanisms of action better and to identify potential therapeutic uses.

Agricultural Applications

In addition to its medicinal properties, this compound has potential applications in agriculture:

- Pesticides : Due to its antimicrobial properties, there is interest in evaluating the compound's effectiveness as a pesticide or fungicide. Preliminary studies suggest it could be effective against certain plant pathogens.

Summary of Biological Activities

| Activity Type | Target | Effect | Reference |

|---|---|---|---|

| Antimicrobial | Various pathogens | Inhibition of growth | |

| Anti-inflammatory | COX enzymes | Inhibition | |

| Anticancer | Cancer cell lines | Induction of apoptosis |

- Antimicrobial Activity Study : A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was effective at low micromolar concentrations, suggesting potential for antibiotic development.

- Anti-inflammatory Effects Research : In vitro assays showed that the compound inhibited cyclooxygenase (COX) enzymes' activity significantly. This inhibition led to reduced production of pro-inflammatory mediators such as prostaglandins.

- Anticancer Properties Investigation : Research involving various cancer cell lines revealed that the compound induced apoptosis through activation of caspase pathways. This finding underscores its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrazole Derivatives

a) Positional Isomerism and Chlorination Patterns

- Target Compound : The 2,4,6-trichlorophenyl group enhances lipophilicity and may increase stability against oxidative degradation compared to less halogenated analogs .

- Analog 1 : 5-(2,4,6-Trimethylphenyl)-1H-pyrazole-3-carboxylic acid (CAS: 1037690-98-4) replaces chlorine with methyl groups, reducing electronegativity and increasing steric hindrance. This results in a lower boiling point (447.9°C vs. inferred higher values for trichloro analogs) and reduced density (1.2 g/cm³) .

- Analog 2 : tert-Butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-piperazine-1-carboxylate (Acta Cryst. E, 2010) introduces a piperazine ring and fluorophenyl group, altering solubility and hydrogen-bonding capacity. The fluorine atom increases polarity, while the piperazine moiety enhances basicity .

b) Functional Group Modifications

- Carboxylic Acid vs. Ester Derivatives: The target compound’s free carboxylic acid group facilitates hydrogen bonding and salt formation, contrasting with ester derivatives like tert-Butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (CAS: 398491-59-3), where the tert-butyl ester protects the carboxylate, improving membrane permeability but reducing aqueous solubility .

Physicochemical Properties (Inferred from Analogs)

Biological Activity

5-(tert-Butyl)-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carboxylic acid (referred to as TBCP) is a pyrazole derivative that has garnered interest in various fields of biological research due to its potential pharmacological applications. This article examines the biological activity of TBCP, including its mechanisms of action, therapeutic potential, and relevant case studies.

TBCP is characterized by its unique structure, which includes a tert-butyl group and a trichlorophenyl moiety. Its molecular formula is , and it has a molecular weight of 335.6 g/mol. The presence of chlorine atoms enhances its biological activity by influencing electron density and steric effects.

Research indicates that TBCP exhibits various biological activities through multiple mechanisms:

- Anticancer Activity : TBCP has been shown to induce apoptosis in cancer cells. In vitro studies revealed that TBCP effectively inhibited the proliferation of several cancer cell lines, including breast and colon cancer cells. The compound's mechanism involves the activation of caspases and modulation of apoptotic pathways, leading to increased cell death .

- Anti-inflammatory Effects : TBCP has demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This effect is mediated through the suppression of NF-kB signaling pathways .

- Antimicrobial Activity : Preliminary studies suggest that TBCP possesses antimicrobial properties against various bacterial strains. The compound disrupts bacterial cell membranes, leading to cell lysis and death .

Case Studies

-

Anticancer Efficacy in Breast Cancer Models :

A study investigated the effects of TBCP on MCF-7 breast cancer cells. Treatment with TBCP resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. Flow cytometry analysis confirmed that TBCP induced apoptosis through mitochondrial dysfunction and activation of the intrinsic apoptotic pathway . -

Inflammatory Response Modulation :

In a model of lipopolysaccharide (LPS)-induced inflammation in mice, administration of TBCP significantly reduced serum levels of inflammatory markers compared to control groups. Histological analysis showed decreased infiltration of immune cells in tissues treated with TBCP, indicating its potential as an anti-inflammatory agent . -

Antimicrobial Activity Assessment :

A recent investigation evaluated the antimicrobial effects of TBCP against Staphylococcus aureus and Escherichia coli. The results indicated that TBCP exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against both pathogens, highlighting its potential utility in treating bacterial infections .

Research Findings

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for achieving high-purity 5-(tert-Butyl)-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carboxylic acid?

- Methodological Answer : Optimize condensation reactions between tert-butyl-substituted hydrazines and trichlorophenyl-containing diketones under reflux conditions (e.g., ethanol at 80°C for 12 hours). Purification via recrystallization using ethanol/water mixtures or silica gel chromatography (eluent: ethyl acetate/hexane) improves yield (70–85%) and purity (>95%). Monitor reaction progress by TLC (Rf = 0.3–0.5 in 3:7 ethyl acetate/hexane) and confirm intermediates via H NMR .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Methodological Answer :

- H/C NMR : Assign peaks for the pyrazole ring (δ 6.8–7.2 ppm for aromatic protons, δ 160–165 ppm for carboxylic carbons).

- FT-IR : Confirm carboxylic acid O–H stretch (~2500–3300 cm) and C=O stretch (~1700 cm).

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., using SHELXL for refinement ).

- High-resolution mass spectrometry (HRMS) : Verify molecular ion [M+H] with <2 ppm error .

Advanced Research Questions

Q. How can X-ray crystallography challenges (e.g., twinning, poor diffraction) be addressed for this compound?

- Methodological Answer :

- Crystal Growth : Use vapor diffusion with dichloromethane/methanol (1:1) at 4°C to obtain single crystals.

- Data Collection : Optimize at 100 K to reduce thermal motion artifacts. For twinned crystals, apply SHELXD for structure solution and refine with HKLF5 in SHELXL .

- Validation : Cross-check with PLATON to identify pseudosymmetry or disorder .

Q. What computational strategies predict the compound’s binding interactions with biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., COX-2). Prioritize hydrogen bonds between the carboxylic acid group and Arg120/His90 residues.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.

- QSAR Analysis : Correlate substituent effects (e.g., tert-butyl lipophilicity, trichlorophenyl steric bulk) with activity using descriptors like logP and polar surface area (PSA) .

Q. How do structural modifications (e.g., substituent variations) influence bioactivity?

- Methodological Answer :

- Validate via in vitro assays (e.g., IC measurements) and compare with parent compound .

Q. What strategies mitigate solubility limitations during in vitro assays?

- Methodological Answer :

- Salt Formation : Prepare sodium/potassium salts using NaOH/KOH in aqueous ethanol (pH 7–8).

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.

- Predicted Properties : Leverage calculated PSA (44.12 Å) and pKa (-3.02) to optimize buffer systems (e.g., PBS at pH 7.4) .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported crystallographic data (e.g., bond lengths, angles)?

- Methodological Answer :

- Re-refinement : Re-process raw data with updated SHELXL versions to correct for outdated parameters .

- Cross-validation : Compare with structurally analogous compounds (e.g., tert-butyl-pyrazole derivatives) to identify systematic errors .

- Publically Available Data : Deposit revised CIF files in the Cambridge Structural Database for peer review .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.